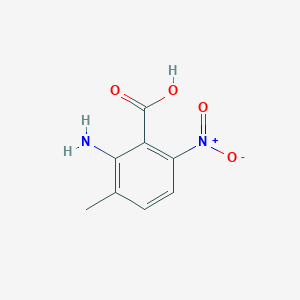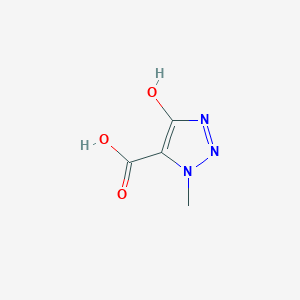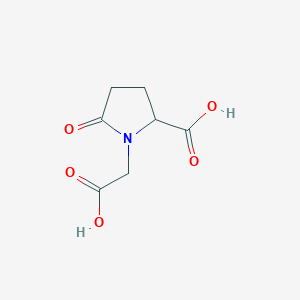
2-Amino-3-methyl-6-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups. This compound is significant in organic synthesis and has various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-6-nitrobenzoic acid typically involves nitration and amination reactions. One common method is the nitration of 3-methylbenzoic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficiency and safety. The use of catalysts such as palladium on carbon (Pd/C) for hydrogenation is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like Pd/C and hydrogen gas (H2) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-Amino-3-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-6-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: The compound is employed in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-6-nitrobenzoic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
- 2-Amino-3-nitrobenzoic acid
- 2-Amino-5-nitrobenzoic acid
- 2-Methyl-3-nitrobenzoic acid
- 3-Methyl-6-nitrobenzoic acid
Comparison: 2-Amino-3-methyl-6-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 2-Amino-3-nitrobenzoic acid, the presence of the methyl group in this compound enhances its lipophilicity and may affect its biological activity. Similarly, the position of the nitro group in 2-Amino-5-nitrobenzoic acid alters its electronic properties and reactivity .
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
2-amino-3-methyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-3-5(10(13)14)6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
IPEVYDVXDNHZOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)


![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)








